

# Spectroscopic analysis of Disperse Red 354 (UV-Vis, FT-IR, 1H-NMR)

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## Compound of Interest

Compound Name: Disperse Red 354

Cat. No.: B072953

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## Spectroscopic Analysis of Disperse Red 354: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Disperse Red 354**, a monoazo disperse dye used in the textile industry. The document outlines the fundamental principles and experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Proton Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR) Spectroscopy in the characterization of this dye.

### Introduction to Disperse Red 354

**Disperse Red 354**, with the chemical formula  $\text{C}_{22}\text{H}_{24}\text{ClN}_5\text{O}_7$ , is synthesized through the diazo coupling of 2-chloro-4-nitrobenzenamine and 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.<sup>[1]</sup> Its molecular weight is 505.91 g/mol.<sup>[1]</sup> As a disperse dye, it is sparingly soluble in water and is typically applied to hydrophobic fibers like polyester from an aqueous dispersion. Spectroscopic techniques are crucial for its identification, quality control, and for studying its behavior in various chemical and physical processes.

### Data Presentation

While specific experimental spectra for **Disperse Red 354** are not readily available in public databases, this section provides a template for how the quantitative data from each

spectroscopic analysis should be structured for clear comparison and interpretation.

## UV-Vis Spectroscopy Data

The UV-Vis spectrum of an azo dye is characterized by one or more absorption maxima ( $\lambda_{\text{max}}$ ) in the ultraviolet and visible regions. These absorptions are due to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within the chromophoric system. For **Disperse Red 354**, the expected  $\lambda_{\text{max}}$  would be in the visible region, responsible for its red color. One study on the decolorization of **Disperse Red 354** reported a maximum visible absorbance wavelength of 462 nm in an aqueous solution.<sup>[2]</sup>

Table 1: UV-Vis Spectral Data for **Disperse Red 354**

Parameter	Value	Solvent
$\lambda_{\text{max}}$	462 nm <sup>[2]</sup>	Water <sup>[2]</sup>

## FT-IR Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Disperse Red 354** is expected to show characteristic absorption bands for the various functional groups in its structure.

Table 2: Expected FT-IR Peak Assignments for **Disperse Red 354**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400 - 3300	N-H	Stretching (Amide)
3100 - 3000	C-H	Aromatic Stretching
2980 - 2850	C-H	Aliphatic Stretching
1750 - 1735	C=O	Ester Stretching
1680 - 1650	C=O	Amide I Stretching
1600 - 1450	C=C	Aromatic Ring Stretching
1550 - 1500	N=N	Azo Stretching
1540 - 1500, 1350-1300	NO <sub>2</sub>	Asymmetric & Symmetric Stretching
1250 - 1000	C-O	Ester Stretching
800 - 600	C-Cl	Stretching

## <sup>1</sup>H-NMR Spectroscopy Data

<sup>1</sup>H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts ( $\delta$ ) are dependent on the electronic environment of the protons. For **Disperse Red 354**, the spectrum would be complex, with signals corresponding to aromatic protons, protons on the ethyl chains, and the amide proton.

Table 3: Predicted <sup>1</sup>H-NMR Chemical Shift Ranges for **Disperse Red 354**

Chemical Shift ( $\delta$ , ppm)	Proton Type	Multiplicity (Predicted)
8.0 - 9.0	Aromatic (adjacent to NO <sub>2</sub> )	d
7.0 - 8.0	Aromatic	m
~7.5	Amide (N-H)	s
3.5 - 4.5	Methylene (-CH <sub>2</sub> -O)	t
3.0 - 4.0	Methylene (-CH <sub>2</sub> -N)	t
~2.0	Methyl (CH <sub>3</sub> -C=O)	s

d: doublet, t: triplet, m: multiplet, s: singlet. The exact chemical shifts and multiplicities would depend on the solvent used and the specific coupling constants.

## Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **Disperse Red 354**.

### UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of **Disperse Red 354**.

Methodology:

- **Sample Preparation:** Prepare a stock solution of **Disperse Red 354** in a suitable solvent (e.g., acetone, ethanol, or a water/solvent mixture) of known concentration.<sup>[3]</sup> Due to the low aqueous solubility of disperse dyes, the use of an organic solvent is often necessary.
- **Serial Dilutions:** Perform serial dilutions of the stock solution to obtain a series of standards with decreasing concentrations.<sup>[3]</sup>
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a cuvette with the pure solvent to be used as a blank and to zero the instrument.<sup>[3]</sup>

- Sample Measurement: Record the absorbance spectra of each standard solution over a wavelength range of approximately 300-700 nm.[4]
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## FT-IR Spectroscopy

Objective: To identify the functional groups present in **Disperse Red 354**.

Methodology:

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dry dye powder with potassium bromide (KBr) and press it into a thin, transparent pellet.[5] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder or a dyed fabric with minimal sample preparation.[6]
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.
- Sample Spectrum: Place the sample in the spectrometer and record the infrared spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## $^1\text{H}$ -NMR Spectroscopy

Objective: To elucidate the molecular structure of **Disperse Red 354** by analyzing the chemical environment of its protons.

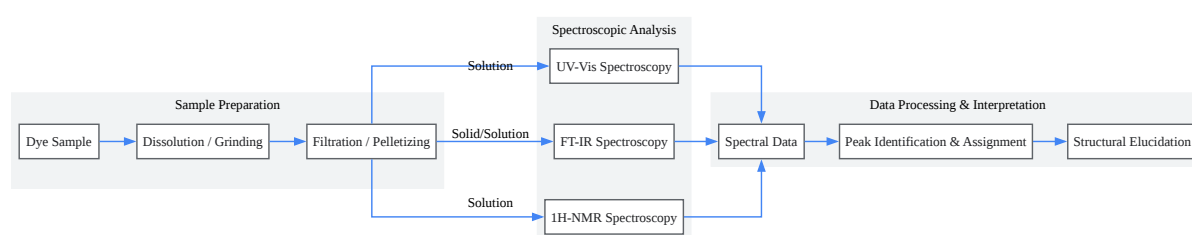
Methodology:

- Sample Preparation: Dissolve approximately 5-25 mg of **Disperse Red 354** in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ).[7] The choice of solvent is critical due to the dye's limited solubility.[8] The solution must be free of any solid particles.[7]

- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]
- Instrumentation: Use a high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Acquire the  $^1\text{H}$ -NMR spectrum. This may involve optimizing parameters such as the number of scans to achieve a good signal-to-noise ratio, especially for poorly soluble samples.
- Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Assign the chemical shifts of the observed signals to the different protons in the molecule. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a dye sample.



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